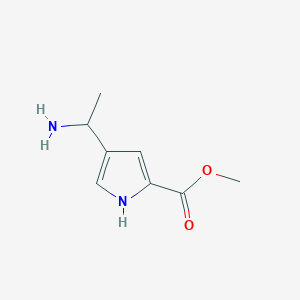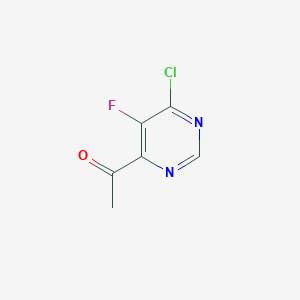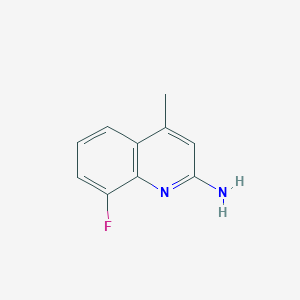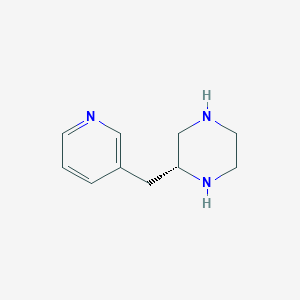
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a methyl ester and an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-(1-aminoethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The pyrrole ring may also participate in π-π stacking interactions, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(1-aminoethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
Methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1260770-01-1 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 4-(1-aminoethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-5(9)6-3-7(10-4-6)8(11)12-2/h3-5,10H,9H2,1-2H3 |
InChI-Schlüssel |
QDLIPMVPGSCKKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CNC(=C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)






![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)





